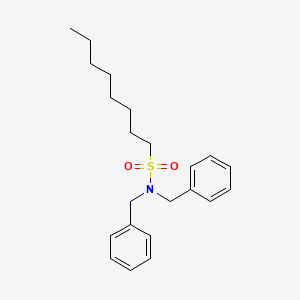

n,n-Dibenzyloctane-1-sulfonamide

説明

Significance of the Sulfonamide Functional Group in Contemporary Chemical Research

The sulfonamide functional group (-SO₂N<) is a cornerstone in medicinal chemistry and drug design. researchgate.netnih.gov It is a key component in a wide array of therapeutic agents, famously including antibacterial sulfa drugs, which were the first broadly effective systemic antimicrobials and heralded the age of antibiotics. wikipedia.org

The significance of the sulfonamide group extends far beyond its antibacterial origins. It is present in drugs for treating a multitude of conditions, including:

Diuretics: Thiazide diuretics like hydrochlorothiazide (B1673439) contain the sulfonamide moiety. wikipedia.org

Anticonvulsants: For example, sultiame. wikipedia.org

Antidiabetic agents: Sulfonylureas used to treat type 2 diabetes are based on this functional group. wikipedia.org

Anti-inflammatory drugs: Certain COX-2 inhibitors, such as celecoxib, feature a sulfonamide structure. wikipedia.org

Antiviral and Antifungal agents: The group is utilized in various antimicrobial contexts. wikipedia.orgnih.gov

The utility of the sulfonamide group stems from its chemical properties. It is a stable, non-ionizable, and polar functional group that can act as a hydrogen bond acceptor. This allows it to interact effectively with biological targets like enzymes and receptors. nih.govacs.org In drug design, the sulfonamide group is often used as a bioisostere for other functional groups, such as carboxylic acids or amides, to improve metabolic stability and binding affinity. researchgate.netrsc.org

Contextualization of N,N-Disubstituted Sulfonamides in Organic Synthesis

Sulfonamides can be classified based on the number of substituents on the nitrogen atom. N,N-disubstituted sulfonamides, such as N,N-dibenzyloctane-1-sulfonamide, have two organic groups attached to the nitrogen. This substitution pattern has important implications for the molecule's chemical behavior and applications.

In organic synthesis, N,N-disubstituted sulfonamides serve as versatile intermediates and building blocks. The presence of two substituents on the nitrogen atom removes the acidic proton typically found in primary and secondary sulfonamides, which can alter the molecule's reactivity and solubility.

Modern synthetic methods continue to be developed for the efficient creation of sulfonamides, including N,N-disubstituted variants. These methods often focus on creating carbon-sulfur and sulfur-nitrogen bonds under mild conditions with high functional group tolerance. researchgate.netacs.org For instance, recent research highlights techniques like SO₂ insertion into carbon-nitrogen bonds and the use of sulfinylamine reagents to construct these valuable motifs. researchgate.net The development of such synthetic strategies is crucial for creating libraries of diverse sulfonamide-containing compounds for screening in drug discovery and materials science. researchgate.netnih.gov

Rationale for Academic Investigation of N,N-Dibenzyloctane-1-sulfonamide and its Analogues

While specific research on N,N-dibenzyloctane-1-sulfonamide is not widely published, the rationale for investigating this compound and its analogues can be inferred from its structure. The combination of a long alkyl chain (octane) and bulky, aromatic benzyl (B1604629) groups on the nitrogen creates a molecule with significant hydrophobic character.

Academic interest in such long-chain sulfonamides could be driven by several factors:

Exploring Physicochemical Properties: The long alkyl chain influences properties like solubility, lipophilicity, and potential for self-assembly or interaction with lipid membranes. Studies on related long-chain sulfonamides have investigated how chain length affects properties like hydrophobicity. nih.gov

New Biological Activities: The unique combination of the sulfonamide group with lipophilic substituents could lead to novel biological activities. The benzyl groups could engage in pi-stacking interactions with biological targets, while the octyl chain could anchor the molecule in hydrophobic pockets of proteins or membranes.

Applications in Materials Science: Long-chain organic molecules can have applications as surfactants, lubricants, or components of functional materials. The sulfonamide group could impart specific binding or coordination properties.

The synthesis and study of analogues, where the octyl chain length is varied or the benzyl groups are replaced with other substituents, would be a logical approach to establish structure-activity relationships and explore the full potential of this class of compounds.

Data Tables

Table 1: Physicochemical Properties of N,N-Dibenzyloctane-1-sulfonamide

| Property | Value |

| Molecular Formula | C₂₂H₃₁NO₂S |

| Molecular Weight | 389.56 g/mol |

| CAS Number | 94754-32-6 |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Note: Data is compiled from publicly available chemical supplier databases and may not be experimentally verified.

Structure

3D Structure

特性

CAS番号 |

5455-74-3 |

|---|---|

分子式 |

C22H31NO2S |

分子量 |

373.6 g/mol |

IUPAC名 |

N,N-dibenzyloctane-1-sulfonamide |

InChI |

InChI=1S/C22H31NO2S/c1-2-3-4-5-6-13-18-26(24,25)23(19-21-14-9-7-10-15-21)20-22-16-11-8-12-17-22/h7-12,14-17H,2-6,13,18-20H2,1H3 |

InChIキー |

NTZLWRSKJZIJEH-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCS(=O)(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

製品の起源 |

United States |

Mechanistic Investigations of N,n Dibenzyloctane 1 Sulfonamide Reactions

Detailed Reaction Pathway Elucidation of Sulfonamide Formation

The most common and traditional method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. nih.gov In the case of N,N-dibenzyloctane-1-sulfonamide, this involves the reaction of octanesulfonyl chloride with dibenzylamine (B1670424).

The formation of the sulfur-nitrogen (S-N) bond in N,N-dibenzyloctane-1-sulfonamide is a classic example of nucleophilic substitution at a sulfonyl center. In this reaction, the dibenzylamine acts as the nucleophile, and the octanesulfonyl chloride serves as the electrophile.

The nitrogen atom of dibenzylamine possesses a lone pair of electrons, rendering it nucleophilic. The strength of its nucleophilicity is influenced by the electronic effects of the two benzyl (B1604629) groups. The sulfur atom in octanesulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This polarity of the S-Cl bond makes the sulfur atom susceptible to nucleophilic attack.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The base can be an excess of the amine itself or a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). The activation of the sulfonyl chloride by a Lewis acid can also be employed to enhance its electrophilicity, although this is less common for reactions with sufficiently nucleophilic amines. organic-chemistry.org

The general mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of dibenzylamine attacks the electrophilic sulfur atom of octanesulfonyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is eliminated from the tetrahedral intermediate.

Deprotonation: The resulting positively charged nitrogen atom is deprotonated by a base to yield the final N,N-dibenzyloctane-1-sulfonamide product.

A variety of solvents can be used for this reaction, with the choice often depending on the solubility of the reactants and the reaction temperature.

| Reactant | Role | Key Feature |

| Dibenzylamine | Nucleophile | Lone pair on nitrogen atom |

| Octanesulfonyl chloride | Electrophile | Electron-deficient sulfur atom |

| Base (e.g., Triethylamine) | Acid Scavenger | Neutralizes HCl byproduct |

The reaction pathway for the formation of N,N-dibenzyloctane-1-sulfonamide involves short-lived intermediates and transition states. While direct observation of these species is challenging due to their high reactivity and short lifetimes, their existence is inferred from kinetic studies and computational modeling.

The reaction also proceeds through at least two transition states . The first transition state is associated with the nucleophilic attack and the formation of the tetrahedral intermediate. The second transition state corresponds to the collapse of the intermediate and the expulsion of the chloride leaving group. The energies of these transition states determine the activation energy of the reaction. The sulfonimidamide functional group has been studied as a potential transition state analog for certain enzymes, highlighting the tetrahedral nature of the transition state in related systems. nih.gov

| Species | Description | Role in Reaction |

| Tetrahedral Intermediate | Short-lived species with a pentacoordinate sulfur atom | Key intermediate in the substitution pathway |

| Transition State 1 | High-energy state during the formation of the tetrahedral intermediate | Dictates the rate of the initial nucleophilic attack |

| Transition State 2 | High-energy state during the collapse of the tetrahedral intermediate | Dictates the rate of leaving group departure |

Exploration of Radical Pathways in Sulfonamide Synthesis

While the nucleophilic substitution pathway is the most common, alternative radical-based methods for sulfonamide synthesis have been explored, particularly in the context of modern synthetic methodologies. researchgate.net For N,N-dibenzyloctane-1-sulfonamide, a hypothetical radical pathway could involve the reaction of a sulfonyl radical with a nitrogen-centered radical.

One potential approach could involve the generation of an octanesulfonyl radical from a suitable precursor, such as octanesulfonyl chloride, using a photocatalyst or a radical initiator. Similarly, a dibenzylaminyl radical could be generated from dibenzylamine. The coupling of these two radicals would then form the desired S-N bond.

However, such radical pathways are often less selective and can lead to a mixture of products due to competing side reactions. The control of such reactions can be challenging, and they are generally not the preferred method for the synthesis of simple sulfonamides like N,N-dibenzyloctane-1-sulfonamide.

Intramolecular Coordination Effects and Their Impact on Reactivity

The presence of the two benzyl groups in N,N-dibenzyloctane-1-sulfonamide can lead to intramolecular coordination effects that may influence its reactivity. The phenyl rings of the benzyl groups are electron-rich and can potentially interact with the electron-deficient sulfur center through non-covalent interactions, such as π-sulfur interactions.

These intramolecular interactions could have several consequences:

Conformational Restriction: The molecule may adopt a folded conformation where one or both of the phenyl rings are positioned over the sulfonyl group. This can restrict the rotation around the N-benzyl bonds and the S-N bond.

Modulation of Reactivity: The electron density at the sulfur atom could be slightly increased by this interaction, potentially reducing its electrophilicity in subsequent reactions. Conversely, the steric bulk of the benzyl groups can hinder the approach of reactants to the sulfur or nitrogen atoms.

Mechanistic Studies of Conjugate Addition Reactions Involving N,N-Disubstituted Sulfonamides (e.g., Sulfa-Michael Additions)

N,N-disubstituted sulfonamides, such as N,N-dibenzyloctane-1-sulfonamide, can act as nucleophiles in conjugate addition reactions, most notably the sulfa-Michael addition. rsc.org In this reaction, the sulfonamide anion adds to an α,β-unsaturated carbonyl compound or other Michael acceptor.

The mechanism of the sulfa-Michael addition involving N,N-dibenzyloctane-1-sulfonamide would proceed as follows:

Deprotonation: A strong base is required to deprotonate the sulfonamide, as the N-H protons in secondary sulfonamides are significantly less acidic than those in primary sulfonamides. In the case of N,N-dibenzyloctane-1-sulfonamide, which is a tertiary sulfonamide, it cannot act as a nucleophile in this manner as it lacks an N-H proton. However, for the purpose of discussing the general reactivity of the class of N,N-disubstituted sulfonamides where one substituent could be a proton, this mechanism is relevant. For N,N-dibenzyloctane-1-sulfonamide itself to participate, it would need to be involved in a different type of reaction. Assuming a related N-benzyl-N-hydro-octane-1-sulfonamide, the nitrogen anion would be the active nucleophile.

Nucleophilic Attack: The resulting sulfonamide anion attacks the β-carbon of the Michael acceptor.

Protonation: The enolate intermediate formed is then protonated to give the final adduct.

In sulfa-Michael additions, regioselectivity is generally high, with the nucleophile attacking the β-position of the Michael acceptor. The choice of reaction conditions and the nature of the Michael acceptor can influence the outcome, particularly in cases of di- or poly-unsaturated systems. rsc.org

Enantioselectivity in sulfa-Michael additions can be achieved by using a chiral catalyst. rsc.orgthieme-connect.de These catalysts, often based on chiral amines or N-heterocyclic carbenes, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The catalyst can interact with both the sulfonamide nucleophile and the Michael acceptor through non-covalent interactions, such as hydrogen bonding and π-π stacking, to control the stereochemical outcome. rsc.org

For a hypothetical enantioselective sulfa-Michael addition using a related N-H containing sulfonamide, the choice of a chiral catalyst would be crucial in determining the enantiomeric excess (ee) of the product.

| Catalyst Type | Mode of Activation | Potential Enantiomeric Excess (ee) |

| Chiral Amine (e.g., Cinchona alkaloid derivative) | Brønsted Base Catalysis | Up to 99% |

| Chiral N-Heterocyclic Carbene (NHC) | Brønsted Base Catalysis | Up to 99% |

| Chiral Squaramide | Hydrogen Bond Donor Catalysis | Up to 99% |

Catalyst-Substrate Interaction Dynamics

The interaction between a catalyst and a substrate is a dynamic process governed by a combination of electronic and steric factors. In the case of N,N-Dibenzyloctane-1-sulfonamide , these factors are particularly pronounced and would dictate the feasibility and outcome of any catalyzed transformation.

Steric Hindrance: The most significant feature influencing the catalyst-substrate interaction of N,N-Dibenzyloctane-1-sulfonamide is the profound steric bulk around the sulfonamide nitrogen. The two benzyl groups create a sterically congested environment, which would likely hinder the approach of a catalyst to the sulfonyl group or the nitrogen atom. Research on other N-alkylated sulfonamides has demonstrated that the size of the N-alkyl group can dramatically influence reaction pathways. mdpi.comresearchgate.net For instance, in base-induced rearrangements of N-alkyl arylsulfonamides, bulkier N-alkyl groups can prevent cyclization and favor alternative reaction pathways due to steric hindrance. mdpi.comresearchgate.net Similarly, for N,N-Dibenzyloctane-1-sulfonamide , any catalyst would need to possess a sufficiently open active site to accommodate the two large benzyl substituents. This steric clash could necessitate harsher reaction conditions or lead to lower reaction rates compared to less substituted sulfonamides.

Role of the Octyl Chain: The long octyl chain introduces another layer of complexity to the catalyst-substrate interaction. This flexible, non-polar chain could influence the substrate's solubility and its orientation within a catalyst's binding pocket. In enzymatic catalysis, long alkyl chains are known to interact with hydrophobic pockets in the active site, which can be a key factor in substrate recognition and positioning for reaction. nih.gov In non-enzymatic catalysis, a similar principle could apply, where the octyl chain might interact with hydrophobic regions of a catalyst or its supporting material, potentially influencing the substrate's approach to the catalytic center.

Computational Insights: Although experimental data is scarce, computational modeling provides valuable insights into the properties of N,N-Dibenzyloctane-1-sulfonamide that would govern its interactions.

Below is a table of computed properties for N,N-Dibenzyloctane-1-sulfonamide . guidechem.comchemnet.com

| Property | Value |

| Molecular Formula | C₂₂H₃₁NO₂S |

| Molecular Weight | 373.55 g/mol |

| XLogP3-AA | 5.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 11 |

| Topological Polar Surface Area | 45.8 Ų |

The high XLogP3-AA value indicates significant lipophilicity, primarily due to the octyl and benzyl groups. The absence of hydrogen bond donors and the presence of two acceptors (the sulfonyl oxygens) define its hydrogen bonding capabilities. The large number of rotatable bonds suggests considerable conformational flexibility, particularly in the octyl chain and the bonds connecting the benzyl groups.

A hypothetical interaction model would involve the substrate docking into the catalyst's active site in a manner that minimizes steric repulsion from the benzyl groups while optimizing any favorable electronic or hydrophobic interactions. For instance, in a hypothetical metal-catalyzed reaction, the catalyst would need to approach the sulfonamide core, and the bulky benzyl groups would likely dictate the trajectory of this approach.

Kinetic Implications: The steric and electronic factors discussed would have direct consequences on the kinetics of any catalyzed reaction. The significant steric hindrance is expected to increase the activation energy for the reaction, leading to slower rates. The table below illustrates a hypothetical comparison of relative reaction rates for the catalyzed functionalization of different sulfonamides, highlighting the expected impact of N-substituent bulk.

| Substrate | N-Substituents | Expected Relative Rate | Rationale |

| Octane-1-sulfonamide | H, H | 100 | Minimal steric hindrance |

| N-Methyloctane-1-sulfonamide | H, CH₃ | 50 | Minor increase in steric bulk |

| N,N-Dimethyloctane-1-sulfonamide | CH₃, CH₃ | 10 | Moderate steric hindrance |

| N,N-Dibenzyloctane-1-sulfonamide | Benzyl, Benzyl | 1 | Significant steric hindrance |

This illustrative table is based on established principles where increased steric bulk around a reactive center generally leads to a decrease in reaction rate. mdpi.comresearchgate.net

Computational and Theoretical Studies on N,n Dibenzyloctane 1 Sulfonamide

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the accurate prediction of molecular structures and electronic properties. For N,N-Dibenzyloctane-1-sulfonamide, these calculations illuminate the fundamental aspects of its geometry and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying relatively large molecules like N,N-Dibenzyloctane-1-sulfonamide.

Geometry optimization using DFT, typically with a basis set such as 6-311++G(d,p), allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. nih.gov This process minimizes the total energy of the molecule with respect to the positions of its nuclei, yielding key structural parameters. For N,N-Dibenzyloctane-1-sulfonamide, the optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles, particularly around the sulfonamide core and the flexible octyl chain and benzyl (B1604629) groups.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the different modes of vibration within the molecule and can be directly compared with experimental infrared (IR) and Raman spectroscopy data. nih.gov For instance, the characteristic symmetric and asymmetric stretching vibrations of the SO₂ group in sulfonamides are typically observed in specific regions of the IR spectrum. nih.gov Theoretical calculations can confirm the assignment of these experimental bands and provide a more detailed understanding of the vibrational modes.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in N,N-Dibenzyloctane-1-sulfonamide (Representative Values)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| SO₂ | Asymmetric Stretch | ~1350 - 1320 |

| SO₂ | Symmetric Stretch | ~1170 - 1150 |

| C-S | Stretch | ~800 - 700 |

| C-N | Stretch | ~1100 - 1000 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aliphatic C-H | Stretch | ~3000 - 2850 |

Note: These values are representative and based on general values for sulfonamides. Actual calculated values may vary depending on the specific computational method and basis set used.

Analysis of Electronic Distributions and Molecular Electrostatic Potential (MEP) Mapping

The electronic distribution within a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations provide a detailed picture of this distribution through various analysis tools. The Molecular Electrostatic Potential (MEP) map is a particularly insightful visualization that illustrates the charge distribution on the molecular surface.

The MEP map for N,N-Dibenzyloctane-1-sulfonamide would highlight regions of negative and positive electrostatic potential. The oxygen atoms of the sulfonyl group are expected to be regions of high negative potential (typically colored red or yellow), indicating their electron-rich nature and propensity to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the benzyl and octyl groups will exhibit positive potential (colored blue), making them potential hydrogen bond donors. The aromatic rings of the benzyl groups would show a complex potential landscape, with the π-electron clouds contributing to regions of negative potential above and below the plane of the rings. This detailed mapping of the electrostatic potential is crucial for understanding how the molecule interacts with other molecules, including solvents, receptors, or other reactants. acs.org

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational chemistry provides powerful tools to model the energetic landscapes of chemical reactions, offering insights into their feasibility and mechanisms.

Computational Prediction of Reaction Barriers and Transition State Energies

The formation of N,N-Dibenzyloctane-1-sulfonamide, typically from octane-1-sulfonyl chloride and dibenzylamine (B1670424), can be modeled computationally to determine the reaction's energetic profile. By calculating the energies of the reactants, products, and, most importantly, the transition state, the activation energy (reaction barrier) can be predicted.

The transition state is a high-energy, transient species that represents the energetic peak along the reaction coordinate. Locating and characterizing the transition state structure using DFT allows for the calculation of its energy. A lower activation energy implies a faster reaction rate. These computational predictions can be used to compare different synthetic routes and to understand the factors that influence the reaction's efficiency.

Simulation of Reaction Mechanisms for Sulfonamide Formation

The synthesis of sulfonamides can proceed through various mechanisms. nih.govrsc.orgyoutube.com Computational simulations can help elucidate the most likely pathway for the formation of N,N-Dibenzyloctane-1-sulfonamide. For the reaction between octane-1-sulfonyl chloride and dibenzylamine, a nucleophilic substitution at the sulfur atom is the expected mechanism.

Computational modeling can trace the entire reaction path, from the approach of the dibenzylamine nitrogen to the sulfur atom of the sulfonyl chloride, through the formation of a pentacoordinate intermediate or transition state, to the final expulsion of the chloride ion. By analyzing the geometries and energies of the intermediates and transition states along this path, a detailed, step-by-step understanding of the reaction mechanism can be achieved. This can include the role of any catalysts or the effect of the solvent on the reaction energetics.

Intermolecular and Intramolecular Interactions

The non-covalent interactions within and between molecules play a critical role in determining the physical properties and biological activity of a compound.

For N,N-Dibenzyloctane-1-sulfonamide, several types of non-covalent interactions are significant. Intramolecularly, the flexible octyl chain and the two benzyl groups can fold and interact with each other through van der Waals forces. The conformation of the molecule will be a balance of these weak interactions and any steric hindrance.

Intermolecularly, N,N-Dibenzyloctane-1-sulfonamide can engage in a variety of interactions. Although it lacks a traditional hydrogen bond donor on the sulfonamide nitrogen, the oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. acs.org Therefore, in the presence of suitable donor molecules (like water or alcohols), it can form hydrogen bonds. Furthermore, the benzyl groups can participate in π-π stacking interactions, where the aromatic rings of two molecules align face-to-face or edge-to-face. acs.org The long octyl chain will primarily engage in hydrophobic interactions and van der Waals forces with other nonpolar molecules. Understanding these interactions is crucial for predicting the compound's solubility, melting point, and its behavior in biological systems. acs.org

Hydrogen Bonding Analysis in Sulfonamide Derivatives

N,N-Dibenzyloctane-1-sulfonamide, as a tertiary sulfonamide, lacks a proton on the nitrogen atom and therefore cannot act as a hydrogen bond donor. However, the oxygen atoms of the sulfonyl group (SO₂) possess sufficient negative electrostatic potential to function as hydrogen bond acceptors. Computational studies on analogous sulfonamide structures reveal that these oxygen atoms can participate in hydrogen bonding with suitable donor molecules. nih.gov

The strength of these hydrogen bonds is influenced by the electronic environment of the sulfonamide group. In the case of N,N-dibenzyloctane-1-sulfonamide, the electron-withdrawing nature of the sulfonyl group is modulated by the attached octyl chain and the two benzyl groups on the nitrogen atom. Theoretical calculations on similar systems suggest that the hydrogen bond acceptor capability of the sulfonyl oxygens is a significant factor in the formation of molecular adducts and in its interaction with biological macromolecules.

A detailed analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) on related sulfonamide complexes has shown that N-H···O and C-H···O interactions are prevalent in their crystal structures. nih.govresearchgate.net For N,N-dibenzyloctane-1-sulfonamide, weak C-H···O hydrogen bonds involving the benzyl and octyl C-H groups and the sulfonyl oxygens are predicted to be the primary hydrogen bonding interactions.

Table 1: Calculated Hydrogen Bond Parameters for a Model System

This table presents hypothetical data for C-H···O interactions in a model system analogous to N,N-Dibenzyloctane-1-sulfonamide, based on typical values found in computational studies of similar molecules.

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | Interaction Energy (kcal/mol) |

| Benzyl C-H | Sulfonyl O | 155 | 2.45 | -1.5 |

| Octyl C-H | Sulfonyl O | 160 | 2.38 | -1.8 |

Dispersion and Other Non-Covalent Interactions in Molecular Aggregates

In addition to hydrogen bonding, the aggregation of N,N-dibenzyloctane-1-sulfonamide molecules is governed by a variety of non-covalent interactions. iisc.ac.inrsc.org The large nonpolar surface area, comprising the octyl chain and the two benzyl groups, gives rise to significant London dispersion forces. These forces are expected to play a crucial role in the packing of the molecules in the solid state and in their solubility in nonpolar solvents.

Furthermore, the presence of two phenyl rings introduces the possibility of π-π stacking interactions. rsc.org These interactions, where the aromatic rings of adjacent molecules align face-to-face or face-to-edge, contribute to the stability of molecular aggregates. Computational studies on similar aromatic sulfonamides have demonstrated the importance of these stacking interactions in determining their crystal packing. mdpi.com

Conformational Landscape Analysis of N,N-Dibenzyloctane-1-sulfonamide

The conformational flexibility of N,N-dibenzyloctane-1-sulfonamide is primarily associated with the rotation around several key single bonds: the C-S bond of the octyl group, the S-N bond, and the N-C bonds of the benzyl groups. mdpi.comresearchgate.net Computational conformational analysis of related sulfonamides has shown that the rotation around the S-N bond can be sterically hindered, leading to distinct, stable conformers. researchgate.net

The long, flexible octyl chain can adopt numerous conformations, further complicating the conformational landscape. soton.ac.uk It is anticipated that in the gas phase or in nonpolar solvents, the molecule will exist as a mixture of several low-energy conformers. The specific populations of these conformers can be predicted using computational methods by calculating their relative energies. soton.ac.ukmdpi.com

Table 2: Predicted Relative Energies of Key Conformers of N,N-Dibenzyloctane-1-sulfonamide

This table presents hypothetical relative energies for different rotational conformers, illustrating the potential energy landscape.

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.0 |

| B | 180° (anti) | 1.2 |

| C | -60° (gauche) | 0.0 |

In Silico Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the chemical reactivity and selectivity of molecules like N,N-dibenzyloctane-1-sulfonamide without the need for extensive experimental work.

For N,N-dibenzyloctane-1-sulfonamide, the HOMO is expected to be localized on the electron-rich benzyl groups, while the LUMO is likely centered on the electron-deficient sulfonyl group. A smaller HOMO-LUMO gap generally indicates higher reactivity. orientjchem.org

Local reactivity descriptors, such as the Fukui functions or the Molecular Electrostatic Potential (MEP), can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov The MEP would show regions of negative potential around the sulfonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the acidic protons of the benzyl groups. nih.gov

Table 3: Calculated Global Reactivity Descriptors for N,N-Dibenzyloctane-1-sulfonamide (Hypothetical Values)

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Hardness | 2.65 eV |

| Electrophilicity Index | 1.5 eV |

Computational methods can be employed to screen for the feasibility and selectivity of various chemical transformations involving N,N-dibenzyloctane-1-sulfonamide. researchgate.netnih.gov For instance, the susceptibility of the benzyl groups to electrophilic aromatic substitution can be modeled by calculating the activation energies for the reaction at different positions on the aromatic ring.

Similarly, the reactivity of the sulfonyl group towards nucleophilic attack can be investigated. ekb.eg Computational modeling can help in understanding the reaction mechanisms and in predicting the products of reactions such as hydrolysis or reduction of the sulfonamide moiety. acs.org These in silico studies can guide the design of synthetic routes to new derivatives of N,N-dibenzyloctane-1-sulfonamide and predict their potential applications. nih.gov

Analytical Methodologies for N,n Dibenzyloctane 1 Sulfonamide Characterization and Research

Advanced Chromatographic Techniques for Separation and Quantification

While chromatographic methods are the gold standard for separating and quantifying sulfonamides, no specific applications to N,N-Dibenzyloctane-1-sulfonamide have been detailed in peer-reviewed literature. The development of such methods would be a prerequisite for any research involving its synthesis, purity assessment, or potential applications.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sulfonamides. A typical HPLC method for a novel compound like N,N-Dibenzyloctane-1-sulfonamide would require systematic development. This would involve the selection of an appropriate stationary phase (e.g., C18 or a phenyl-hexyl column), and the optimization of the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) and flow rate to achieve adequate separation from impurities or other components. Detection could be accomplished using a Diode-Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the benzyl (B1604629) groups of the molecule exhibit strong absorbance. However, without experimental data, the specific retention time and optimal detection wavelength for N,N-Dibenzyloctane-1-sulfonamide remain undetermined.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For highly sensitive and specific detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for analyzing sulfonamides, especially at trace levels. The development of an LC-MS/MS method for N,N-Dibenzyloctane-1-sulfonamide would involve identifying the precursor ion (the molecular ion, [M+H]⁺ or [M+Na]⁺) and then fragmenting it to produce stable product ions. These specific mass transitions are used for Multiple Reaction Monitoring (MRM), which provides high selectivity and quantitative accuracy. The ionization source would likely be Electrospray Ionization (ESI) in positive mode. Currently, no such mass spectrometric data for N,N-Dibenzyloctane-1-sulfonamide is available in the scientific literature.

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and minimal sample consumption. For sulfonamides, Capillary Zone Electrophoresis (CZE) is a common mode of operation. The separation in CZE is based on the charge-to-size ratio of the analytes. The development of a CE method for N,N-Dibenzyloctane-1-sulfonamide would require the optimization of the background electrolyte (BGE) pH and concentration, applied voltage, and capillary temperature. Given that N,N-Dibenzyloctane-1-sulfonamide lacks a readily ionizable group other than the potential for protonation under acidic conditions, method development could be challenging. No CE-based studies for this specific compound have been published.

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of synthesized compounds. While the general principles are well-known, the specific spectral data for N,N-Dibenzyloctane-1-sulfonamide are not present in public databases or publications.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For N,N-Dibenzyloctane-1-sulfonamide, a ¹H NMR spectrum would be expected to show characteristic signals for the protons of the two benzyl groups and the octyl chain. The aromatic protons would appear in the downfield region (typically 7-8 ppm), while the methylene (B1212753) protons of the benzyl groups and the long alkyl chain would resonate in the upfield region. Similarly, the ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The precise chemical shifts and coupling constants, which are crucial for unambiguous structural assignment, can only be determined through experimental measurement.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts No experimental data is available. The following are generalized predicted ranges for similar structural motifs.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 7.5 | 125 - 135 |

| Benzyl CH₂ | 4.0 - 4.5 | 50 - 60 |

| N-CH₂ (Octyl) | 3.0 - 3.5 | 45 - 55 |

| Octyl (CH₂)n | 1.2 - 1.6 | 20 - 35 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For N,N-Dibenzyloctane-1-sulfonamide, the IR spectrum would be expected to show characteristic absorption bands for the S=O stretching vibrations of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be prominent. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the S-C and C-C bonds of the backbone. Without experimental spectra, a detailed analysis of the vibrational modes of N,N-Dibenzyloctane-1-sulfonamide is not possible.

Interactive Data Table: Expected IR Absorption Bands No experimental data is available. The following are generalized expected ranges for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1160 - 1140 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of N,N-Dibenzyloctane-1-sulfonamide. Unlike nominal mass spectrometers, HRMS instruments, such as time-of-flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide exact mass measurements with high accuracy and resolving power. researchgate.net This capability is crucial for determining the elemental composition of the parent ion and its fragments, thereby confirming the identity of N,N-Dibenzyloctane-1-sulfonamide in complex matrices.

The exact mass of the protonated molecule [M+H]⁺ of N,N-Dibenzyloctane-1-sulfonamide (C₂₂H₃₁NO₂S) is 374.2154 m/z. HRMS allows for the measurement of this mass with a deviation of typically less than 5 ppm, which significantly increases the confidence in the identification. researchgate.net

In addition to exact mass measurement of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pathways of N,N-Dibenzyloctane-1-sulfonamide. By inducing fragmentation of the precursor ion and analyzing the exact masses of the resulting product ions, it is possible to deduce the structure of the molecule. For N,N-Dibenzyloctane-1-sulfonamide, characteristic fragmentation patterns would be expected, involving the cleavage of the N-benzyl bonds, the C-S bond, and fragmentation of the octyl chain.

Table 1: Theoretical Exact Masses of N,N-Dibenzyloctane-1-sulfonamide and its Major Fragments

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₂₂H₃₂NO₂S⁺ | 374.2154 |

| [M-C₇H₇]⁺ | C₁₅H₂₄NO₂S⁺ | 282.1528 |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 |

| [C₈H₁₇SO₂]⁺ | C₈H₁₇O₂S⁺ | 177.0949 |

This table presents hypothetical data based on the chemical structure of N,N-Dibenzyloctane-1-sulfonamide, as specific experimental data was not available in the provided search results.

Sample Preparation and Extraction Techniques for Sulfonamide Research

The successful analysis of N,N-Dibenzyloctane-1-sulfonamide heavily relies on efficient sample preparation and extraction techniques. The primary goals of these procedures are to isolate the analyte from the sample matrix, pre-concentrate it to a detectable level, and minimize the interference from co-existing compounds. mdpi.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of sulfonamides from various matrices. nih.gov The selection of the appropriate SPE sorbent is critical and depends on the physicochemical properties of N,N-Dibenzyloctane-1-sulfonamide and the nature of the sample matrix. Given the non-polar octyl chain and the polar sulfonamide group, a reversed-phase sorbent, such as C18 or a polymeric sorbent, would be a suitable choice.

A general SPE protocol for the extraction of N,N-Dibenzyloctane-1-sulfonamide would involve the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or an aqueous buffer to activate the sorbent.

Loading: The sample, often pre-treated and dissolved in an appropriate solvent, is passed through the cartridge. N,N-Dibenzyloctane-1-sulfonamide will be retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds that are not strongly retained.

Elution: A strong organic solvent is used to elute the retained N,N-Dibenzyloctane-1-sulfonamide from the sorbent. youtube.com

Table 2: Hypothetical SPE Protocol for N,N-Dibenzyloctane-1-sulfonamide

| Step | Solvent/Solution | Purpose |

| Conditioning | Methanol (5 mL), followed by Water (5 mL) | To activate the C18 sorbent |

| Loading | Sample in 10% Methanol/Water | To retain the analyte |

| Washing | 5% Methanol/Water (5 mL) | To remove polar interferences |

| Elution | Methanol (5 mL) | To elute N,N-Dibenzyloctane-1-sulfonamide |

This table represents a hypothetical SPE protocol. The actual conditions would require optimization based on experimental data.

Liquid-Liquid Extraction (LLE) and Microextraction Variants (e.g., DLLME, UA-DLLME)

Liquid-liquid extraction (LLE) is a traditional method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. phenomenex.com For N,N-Dibenzyloctane-1-sulfonamide, which possesses both hydrophobic (dibenzyloctane) and hydrophilic (sulfonamide) moieties, the pH of the aqueous phase can be adjusted to optimize its partitioning into the organic solvent. nih.gov

Modern microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME) and ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME), have emerged as faster, more environmentally friendly, and highly efficient alternatives to conventional LLE. nih.govchromatographyonline.com In DLLME, a small volume of an extraction solvent is dispersed into the aqueous sample, forming a cloudy solution. youtube.com The large surface area between the fine droplets of the extraction solvent and the aqueous phase facilitates rapid mass transfer of the analyte. nih.gov Ultrasound assistance (UA-DLLME) can further enhance the extraction efficiency by promoting the dispersion of the extraction solvent. nih.gov

Table 3: Comparison of LLE and DLLME for Sulfonamide Analysis

| Parameter | Liquid-Liquid Extraction (LLE) | Dispersive Liquid-Liquid Microextraction (DLLME) |

| Solvent Consumption | High | Low nih.gov |

| Extraction Time | Long | Short nih.gov |

| Enrichment Factor | Moderate | High |

| Automation | Difficult | Amenable to automation youtube.com |

This table provides a general comparison based on literature for sulfonamides. phenomenex.comnih.govyoutube.com

Strategies for Matrix Interference Reduction and Analyte Enrichment

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a significant challenge in the analysis of sulfonamides. nih.gov Several strategies can be employed to mitigate matrix interference and enrich the analyte.

One common approach is the use of a clean-up step after the initial extraction. This can involve a secondary SPE procedure with a different sorbent or the use of dispersive SPE (d-SPE), where a small amount of sorbent is added to the extract to remove specific interferences.

Analyte enrichment is often achieved through the concentration of the final extract. This is typically done by evaporating the solvent under a gentle stream of nitrogen and reconstituting the residue in a smaller volume of a solvent compatible with the analytical instrument. The choice of extraction technique also plays a crucial role in enrichment, with microextraction methods like DLLME offering high enrichment factors. nih.gov

Validation of Analytical Methods for Research Applications

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. For research applications involving the quantification of N,N-Dibenzyloctane-1-sulfonamide, key validation parameters include selectivity, linearity, and range. wu.ac.th

Assessment of Selectivity, Linearity, and Range

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of N,N-Dibenzyloctane-1-sulfonamide in blank matrix samples. The use of HRMS can further enhance selectivity by monitoring for the exact mass of the analyte.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wu.ac.th It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (R² > 0.99) is generally considered indicative of good linearity. rsc.orgwu.ac.th

The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wu.ac.th The range should encompass the expected concentrations of N,N-Dibenzyloctane-1-sulfonamide in the samples being analyzed.

Table 4: Hypothetical Validation Parameters for an LC-HRMS Method for N,N-Dibenzyloctane-1-sulfonamide

| Parameter | Acceptance Criteria | Hypothetical Result |

| Selectivity | No interfering peaks at the analyte's retention time | Pass |

| Linearity (R²) | > 0.99 | 0.998 |

| Range | To be determined based on application | 1 - 1000 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.3 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |

This table presents hypothetical validation data. The actual values would be determined experimentally.

Determination of Precision, Accuracy, and Robustness

The validation of analytical methods for sulfonamides, which would include N,N-Dibenzyloctane-1-sulfonamide, requires a rigorous assessment of precision, accuracy, and robustness to ensure reliable and consistent results. wu.ac.thresearchgate.net

Precision

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is typically expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. europa.eu It is determined by performing a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or by a minimum of six determinations at 100% of the test concentration. europa.eu For many sulfonamide analyses, repeatability with RSD values lower than 6% is considered acceptable. nih.gov

Intermediate Precision (Inter-assay Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu The study of these random events is crucial for understanding the procedure's reliability in a typical laboratory setting. europa.eu For sulfonamides, within-laboratory reproducibility is often acceptable if the RSD is below 15%. nih.gov

Table 1: Hypothetical Precision Data for N,N-Dibenzyloctane-1-sulfonamide Analysis by HPLC

| Precision Level | Concentration (µg/mL) | Replicate | Measured Area | Mean Area | SD | RSD (%) |

| Repeatability (Intra-day) | 10 | 1 | 150234 | 150451 | 287.3 | 0.19 |

| 2 | 150678 | |||||

| 3 | 150441 | |||||

| Intermediate Precision (Inter-day) | 10 | Day 1 | 150451 | 151022 | 654.2 | 0.43 |

| Day 2 | 151654 | |||||

| Day 3 | 150961 |

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is commonly determined through recovery studies by adding a known amount of the analyte (spiking) to a blank matrix. The accuracy is then calculated as the percentage of the analyte recovered by the assay. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. europa.eu For many sulfonamide analyses, recovery values in the range of 80-120% are generally considered acceptable. wu.ac.thnih.gov

Table 2: Hypothetical Accuracy (Recovery) Data for N,N-Dibenzyloctane-1-sulfonamide

| Spiked Concentration (µg/mL) | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 8 | 10 | 9.85 | 98.5 |

| 10 | 12 | 11.82 | 98.5 |

| 12 | 14 | 13.93 | 99.5 |

Robustness

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographytoday.com It provides an indication of the method's reliability during normal usage. chromatographytoday.com For High-Performance Liquid Chromatography (HPLC) methods, which are common for sulfonamide analysis, typical variations include: chromatographytoday.comsepscience.com

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Different columns (e.g., different lots or manufacturers)

Column temperature

Flow rate of the mobile phase

The evaluation of robustness should be considered during the development phase. chromatographytoday.com The effect of these variations on the analytical results (e.g., peak area, retention time) is examined. If the results remain within acceptable criteria, the method is considered robust.

Table 3: Hypothetical Robustness Study for an HPLC Method for N,N-Dibenzyloctane-1-sulfonamide

| Parameter Varied | Modification | Retention Time (min) | Peak Area (RSD %) | Resolution (Critical Pair) |

| Nominal Condition | - | 8.52 | 0.45 | 2.1 |

| Flow Rate | 0.9 mL/min | 9.45 | 0.51 | 2.2 |

| 1.1 mL/min | 7.73 | 0.48 | 2.0 | |

| Column Temperature | 38 °C | 8.41 | 0.42 | 2.1 |

| 42 °C | 8.63 | 0.49 | 2.0 | |

| Mobile Phase % Organic | + 1% | 8.25 | 0.55 | 1.9 |

| - 1% | 8.79 | 0.53 | 2.3 |

Calculation of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method, particularly for the analysis of impurities or low-level analytes. ich.orgwu.ac.th

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wu.ac.th It is the concentration that provides a signal that is statistically different from the background noise. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgwu.ac.th

There are several methods recommended by the ICH to determine LOD and LOQ: sepscience.com

Based on Visual Evaluation: LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected. sepscience.com This method is often used for non-instrumental methods but can also be used for instrumental ones.

Based on Signal-to-Noise Ratio: This approach is commonly used for analytical procedures that exhibit baseline noise. sepscience.com The LOD is typically determined at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. nih.govresearchgate.net

Based on the Standard Deviation of the Response and the Slope: This is a more statistical and widely used approach. The LOD and LOQ are calculated using the following equations: researchgate.netsepscience.com

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

σ = the standard deviation of the response. This can be determined from the standard deviation of blank measurements or the standard deviation of the y-intercept of a regression line. sepscience.com

S = the slope of the calibration curve. sepscience.com

The slope (S) is obtained from the calibration curve of the analyte. The standard deviation (σ) can be estimated from the standard deviation of the y-intercepts of regression lines from the calibration curve data.

Table 4: Hypothetical Calibration Data and Calculation of LOD/LOQ for N,N-Dibenzyloctane-1-sulfonamide

| Parameter | Value | Source |

| Calibration Curve Data | ||

| Slope (S) | 18543 | Linear regression of concentration vs. response |

| Standard Deviation of Y-Intercept (σ) | 258 | From regression analysis |

| Correlation Coefficient (r²) | 0.9995 | From regression analysis |

| Calculated Limits | ||

| LOD (µg/mL) | 0.046 | 3.3 * (258 / 18543) |

| LOQ (µg/mL) | 0.139 | 10 * (258 / 18543) |

Advanced Research Directions and Applications of N,n Dibenzyloctane 1 Sulfonamide in Chemical Science

Application of N,N-Dibenzyloctane-1-sulfonamide as Protecting Groups in Complex Organic Synthesis

The protection of amine functionalities is a cornerstone of multistep organic synthesis, preventing unwanted side reactions and enabling precise molecular construction. Sulfonamides are a well-established class of protecting groups for amines due to their straightforward installation, unique reactivity, and stability across a wide range of reaction conditions. nih.gov The N,N-dibenzylsulfonamide moiety, in particular, offers distinct advantages.

The use of two benzyl (B1604629) groups on the nitrogen atom, as in N,N-Dibenzyloctane-1-sulfonamide, effectively shields the primary amine. This steric hindrance is crucial in complex syntheses where multiple reactive sites are present. Research has shown that N-dibenzyl protection is vital for the successful N1-C4 cyclization to form β-lactam rings, a core structure in many antibiotics. nih.gov When less bulky protecting groups like carboxybenzyl (Cbz) or tert-butyloxycarbonyl (Boc) were used, the reaction failed, leading instead to undesired byproducts. nih.gov The N,N-dibenzyl group's steric and electronic properties were found to be essential for favoring the desired ring formation. nih.gov

Furthermore, the N,N-dibenzylsulfonamide group demonstrates remarkable stability. It is robust against various reagents and conditions where other common protecting groups might fail. For instance, N-sulfonyl groups like Nms (a novel sulfonamide protecting group) have shown stability under conditions for Chan-Evans-Lam and Buchwald-Hartwig couplings, which are powerful C-N and C-C bond-forming reactions. nih.gov This stability allows for greater flexibility in synthetic design. The removal of benzyl-type protecting groups is also well-documented, often achievable under acidic conditions or through oxidation, providing a reliable deprotection strategy. researchgate.netbme.hursc.org The long octyl chain in N,N-Dibenzyloctane-1-sulfonamide enhances its solubility in organic solvents, a practical advantage in homogeneous reaction systems.

Development of Sulfonamide-Based Catalysts and Reagents

The inherent properties of the sulfonamide functional group, particularly its ability to act as a hydrogen bond donor, have propelled its use in the development of sophisticated catalysts and reagents for stereoselective synthesis.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. A key strategy within this field is the use of hydrogen bond donors to activate electrophiles. Sulfonamides have emerged as powerful hydrogen bond donor motifs in organocatalyst design. nih.gov Their acidity, which is greater than that of related ureas and thioureas, allows them to form strong hydrogen bonds, effectively lowering the energy barrier of reactions. nih.govacs.org

Bifunctional organocatalysts that combine a hydrogen-bonding sulfonamide with a basic site (like a tertiary amine) have been developed. nih.gov In these systems, the sulfonamide group activates an electrophile (e.g., a β-nitrostyrene) through hydrogen bonding, while the basic moiety activates the nucleophile (e.g., a 1,3-dicarbonyl compound). nih.gov This dual activation strategy leads to highly efficient and enantioselective Michael additions. NMR studies have confirmed that the sulfonamide proton interacts directly with the electrophile, which is observed as a downfield shift and peak broadening, consistent with hydrogen bond donation. nih.gov The structural framework of N,N-Dibenzyloctane-1-sulfonamide, while not chiral itself, provides a blueprint for designing related catalysts where chirality can be introduced to achieve asymmetric induction. Furthermore, combining sulfonamide motifs with other hydrogen-bond donors like squaramides can create even more potent catalysts for reactions such as vinylogous aldol (B89426) reactions. acs.orgnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. While N,N-Dibenzyloctane-1-sulfonamide is achiral, the broader class of chiral N,N-disubstituted sulfonamides and related sulfinamides are highly effective chiral auxiliaries. acs.orgnih.gov

Enantiopure sulfinamides, for example, are widely used in the asymmetric synthesis of chiral amines, which are vital components of many natural products and pharmaceuticals. nih.gov These auxiliaries are typically condensed with aldehydes or ketones to form N-sulfinylimines. The chiral sulfinyl group then directs the stereoselective addition of nucleophiles to the C=N double bond. nih.gov One of the significant advantages of this methodology is the straightforward removal of the auxiliary under mild acidic conditions after the key stereocenter has been established. nih.gov The development of catalytic asymmetric methods for synthesizing chiral sulfinamides themselves is an active area of research, with recent breakthroughs using quinine (B1679958) as a recyclable chiral auxiliary or employing catalytic skeletal reorganization of sulfoximines. dntb.gov.uaresearchgate.net These advancements expand the toolkit available for asymmetric synthesis, where derivatives structurally analogous to N,N-Dibenzyloctane-1-sulfonamide could be employed.

Coordination Chemistry of Sulfonamide Ligands

The ability of the sulfonamide group to coordinate with metal ions has opened up extensive research into their coordination chemistry and the application of the resulting metal complexes in material science and catalysis. researchgate.netnih.gov

Schiff bases are compounds containing a C=N double bond (azomethine group) and are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. researchgate.net When a sulfonamide derivative containing a primary amine is used, the resulting Schiff base ligand possesses multiple potential coordination sites: the azomethine nitrogen, the sulfonamide nitrogen, and the sulfonamide oxygens. whiterose.ac.uknih.govtandfonline.com

These sulfonamide Schiff base ligands can coordinate with a variety of transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) to form stable metal complexes. whiterose.ac.uktandfonline.comaristonpubs.com Characterization using techniques such as FT-IR, NMR, and mass spectrometry confirms that coordination often occurs through the azomethine nitrogen and a nearby atom, such as a phenolic oxygen, creating a stable chelate ring. tandfonline.comaristonpubs.com The sulfonamide group itself can also participate in coordination. Depending on the metal and reaction conditions, coordination can occur through the deprotonated sulfonamide nitrogen or one of the sulfonyl oxygens. researchgate.netacs.org These complexes are often colored solids, stable in air, and exhibit diverse geometries, including octahedral and tetrahedral structures. nih.govtandfonline.comresearchgate.net The specific structure of N,N-Dibenzyloctane-1-sulfonamide, lacking a primary amine for Schiff base formation, directs its potential role as a ligand primarily through its sulfonamide oxygen or nitrogen atoms.

The coordination of metal ions to sulfonamide-containing ligands is a powerful strategy for creating new materials with tailored properties. The effectiveness of these materials often depends not just on the metal ion but also on the nature of the organic ligand it is bound to. researchgate.net The interaction between the metal and the sulfonamide can enhance properties such as thermal stability or introduce new functionalities. aristonpubs.com

For example, metal complexes of sulfonamides have been investigated as additives to confer flame retardancy and antimicrobial properties to polymers like polyurethane. whiterose.ac.uk The incorporation of these complexes into the polymer matrix can significantly improve its material characteristics. Furthermore, the ability of sulfonamides to bridge metal centers can lead to the formation of coordination polymers or metal-organic frameworks (MOFs). The long octyl chain of N,N-Dibenzyloctane-1-sulfonamide could be particularly useful in this context, influencing the packing of the resulting structures and imparting solubility or processability to the final material. The coordination of metals with sulfonamides has been shown to be a promising strategy for developing new antimicrobial agents, including those effective against biofilms, which are notoriously difficult to treat. nih.gov This suggests that materials incorporating metal complexes of N,N-Dibenzyloctane-1-sulfonamide could find applications in medical devices and coatings.

Investigation of Bio-related Chemical Interactions at a Molecular Level

The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its diverse pharmacological activities. nih.gov These activities often stem from the specific interactions of the sulfonamide moiety with biological macromolecules.

Studies on Enzyme Inhibition Mechanisms (e.g., carbonic anhydrase, dihydropteroate (B1496061) synthetase) through Chemical Binding

The inhibitory action of sulfonamides against various enzymes is a well-established area of research. Two key enzymes, carbonic anhydrase and dihydropteroate synthetase, serve as prime examples of how N,N-disubstituted sulfonamides like N,N-Dibenzyloctane-1-sulfonamide could potentially interact at a molecular level.

Carbonic Anhydrase (CA) Inhibition:

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in physiological processes. Sulfonamides are renowned for their ability to inhibit these enzymes. acs.org The primary mechanism of inhibition involves the sulfonamide group (-SO₂NH₂) binding to the zinc ion located in the active site of the enzyme. acs.org While primary sulfonamides are the most studied, N-substituted and N,N-disubstituted sulfonamides also exhibit inhibitory activity. The nature of the substituents on the nitrogen atom can significantly influence the binding affinity and selectivity for different CA isoforms. researchgate.netnih.gov For instance, the introduction of bulky or hydrophobic groups can lead to interactions with amino acid residues in the hydrophilic and hydrophobic regions of the active site, thereby modulating the inhibitory potency. acs.org

Research has shown that N,N-disubstituted sulfonamides can act as inhibitors of carbonic anhydrase, although their potency may vary. For example, a study on five-membered heterocyclic sulfonamides demonstrated that both mono- and disubstituted compounds could be obtained, with the monosubstituted derivatives generally showing better inhibition of human carbonic anhydrases I, II, and IX. acs.org

Dihydropteroate Synthetase (DHPS) Inhibition:

Dihydropteroate synthetase is a key enzyme in the bacterial synthesis of folic acid. capes.gov.br Sulfonamides act as competitive inhibitors of DHPS by mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.govcapes.gov.br This inhibition disrupts the folic acid pathway, which is essential for bacterial growth. youtube.com The structural similarity between sulfonamides and PABA is crucial for this inhibitory action. nih.gov

Studies on the structure-activity relationship of sulfonamides as DHPS inhibitors have shown that substitution on the sulfonamide nitrogen (the N1 position) can significantly affect activity. While many potent sulfonamide drugs are N1-monosubstituted, N,N-disubstitution generally leads to a loss of antibacterial activity. nih.govyoutube.com This is often attributed to the inability of the disubstituted nitrogen to ionize, a feature believed to be important for mimicking PABA. nih.gov However, specific N,N-disubstituted sulfonamides have been identified as inhibitors of viral cccDNA formation, indicating that this class of compounds can have other biological targets beyond DHPS. researchgate.net

Molecular Docking and Dynamics Simulations for Binding Affinities with Biomolecules (e.g., proteins, DNA)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the binding of small molecules like N,N-Dibenzyloctane-1-sulfonamide to biomolecular targets.

Molecular Docking:

Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to understand the stability of the complex. nih.gov For instance, MD simulations of the N-methyl-D-aspartate receptor ligand-binding domain have shown how water molecules and ligand conformational changes play a role in stabilizing different states of the receptor. nih.gov Similar simulations for N,N-Dibenzyloctane-1-sulfonamide bound to a target protein could provide a more detailed understanding of its binding mode and the energetic contributions of different interactions.

| Computational Technique | Application to N,N-Dibenzyloctane-1-sulfonamide | Potential Insights |

| Molecular Docking | Predicting the binding pose in the active site of enzymes like carbonic anhydrase or other potential protein targets. | Identification of key interacting residues, prediction of binding affinity (docking score), and understanding the role of the dibenzyl and octane (B31449) groups in binding. nih.govrsc.org |

| Molecular Dynamics | Simulating the behavior of the compound-protein complex over time. | Assessing the stability of the binding pose, observing conformational changes, and calculating free energy of binding. nih.gov |

Computational Design of Novel N,N-Disubstituted Sulfonamide Structures with Tunable Chemical Properties

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. For N,N-disubstituted sulfonamides, these methods can be used to explore vast chemical spaces and to predict the effects of structural modifications on reactivity and selectivity.

Structure-Activity Relationship (SAR) Studies Focused on Chemical Reactivity and Selectivity

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical properties. nih.govnih.gov For sulfonamides, SAR studies have been instrumental in the development of new drugs with improved potency and selectivity. nih.gov

The substituents on the sulfonamide nitrogen (N1) are a key determinant of the activity and selectivity of these compounds. nih.govyoutube.com For N,N-disubstituted sulfonamides like N,N-Dibenzyloctane-1-sulfonamide, the nature of the two substituents (in this case, two benzyl groups and an octyl chain attached to the sulfur) will significantly influence its properties. The steric bulk of the dibenzyl groups, for example, can affect the accessibility of the sulfonamide core and its ability to interact with different biological targets. The long octyl chain imparts significant hydrophobicity, which will influence its solubility and partitioning into different environments.

SAR studies on N-substituted sulfonamides have shown that:

Lipophilicity: Increasing the lipophilicity of the substituents can enhance binding to hydrophobic pockets in proteins. acs.org

Steric Factors: The size and shape of the substituents can dictate the selectivity for different enzyme isoforms. researchgate.net

Virtual Library Design and Screening for Novel Chemical Entities

Virtual library design involves the computational generation of large numbers of molecules with diverse structures. researchgate.netnih.govnih.gov These libraries can then be screened in silico against a biological target to identify potential hits. This approach is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds. nih.gov

For N,N-disubstituted sulfonamides, a virtual library could be designed by systematically varying the substituents on the nitrogen atom and the group attached to the sulfonyl moiety. For example, one could explore different alkyl and aryl groups in place of the benzyl and octyl groups in N,N-Dibenzyloctane-1-sulfonamide. This library could then be screened against a panel of protein targets to identify compounds with high predicted binding affinities. Promising candidates can then be synthesized and tested experimentally.

Recent advances in computational power and algorithms have enabled the screening of ultra-large libraries containing billions of compounds, significantly increasing the chances of discovering novel and potent inhibitors. nih.gov

| Computational Design Stage | Description | Relevance to N,N-Disubstituted Sulfonamides |

| Scaffold Selection | Choosing a core molecular structure. | The N,N-disubstituted sulfonamide scaffold. |

| Virtual Library Enumeration | Generating a large set of related molecules by adding different substituents. | Creating a library with diverse alkyl and aryl groups on the nitrogen and sulfur atoms. researchgate.netnih.gov |

| Virtual Screening | Docking the virtual library against a biological target. | Identifying potential inhibitors of enzymes like carbonic anhydrases or other relevant proteins. nih.gov |

| Hit Selection and Optimization | Selecting the most promising candidates for synthesis and further testing. | Prioritizing compounds with high predicted binding affinity and favorable drug-like properties. |

Environmental Occurrence and Chemical Degradation Studies

The widespread use of sulfonamides in medicine and agriculture has led to their detection in various environmental compartments, including soil and water. nih.govnih.govresearchgate.net Understanding the environmental fate and degradation of these compounds is crucial for assessing their potential ecological impact.

Sulfonamides can enter the environment through various pathways, including wastewater discharge and the application of manure from treated livestock. Once in the environment, they can undergo a range of transformation processes, including biodegradation and chemical degradation. nih.govresearchgate.net

Biodegradation:

Microorganisms such as bacteria, fungi, and algae have been shown to degrade sulfonamides. researchgate.net The degradation pathways can vary depending on the specific sulfonamide and the microbial species involved. Common biodegradation pathways include the cleavage of the S-N bond and modifications to the aniline (B41778) moiety. nih.govresearchgate.net The rate of biodegradation can be influenced by environmental factors such as pH, temperature, and the presence of other organic matter. researchgate.net Some sulfonamides have been found to be relatively resistant to biodegradation. researchgate.net

Chemical Degradation:

Chemical degradation processes such as hydrolysis and photolysis can also contribute to the transformation of sulfonamides in the environment. nih.gov Hydrolysis of the sulfonamide bond is generally slow, especially under neutral or acidic conditions. researchgate.net Photodegradation, or the breakdown of the molecule by light, can be a more significant degradation pathway for some sulfonamides, particularly in surface waters.

The structural complexity of N,N-Dibenzyloctane-1-sulfonamide, with its bulky benzyl groups and long alkyl chain, may influence its environmental persistence and degradation pathways compared to simpler sulfonamides. The hydrophobic nature of the molecule might lead to its partitioning into soil organic matter or sediments, potentially affecting its bioavailability for microbial degradation.

Trace Analysis of Sulfonamide Compounds in Environmental Matrices

The detection of sulfonamides, including structurally complex molecules like N,N-Dibenzyloctane-1-sulfonamide, in environmental samples is a growing area of concern due to their potential persistence and bioaccumulation. While specific studies on N,N-Dibenzyloctane-1-sulfonamide are limited, the analytical methodologies developed for other sulfonamides, particularly those used as veterinary and human antibiotics, provide a robust framework for its trace analysis in various environmental matrices such as water and soil.

Advanced analytical techniques are essential for the detection and quantification of these compounds at trace levels. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone of sulfonamide analysis. For instance, HPLC with fluorescence detection (HPLC-FLD) after pre-column derivatization with reagents like fluorescamine (B152294) has been successfully employed for the analysis of sulfonamides in organic fertilizers. mdpi.com This method offers high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique widely used for its superior sensitivity and specificity in complex matrices. nih.govnih.gov An effective analytical method for the trace determination of four sulfonamides and their acetylated metabolites in municipal wastewaters was developed using LC-MS/MS, achieving low limits of quantification (LOQ < 0.78 ng/L). nih.gov For soil and water samples, methods involving solid-phase extraction (SPE) for sample cleanup and concentration, followed by HPLC analysis, have been established. researchgate.net These methods have demonstrated good recoveries, ranging from 72.6% to 105.5%, with detection limits in the nanogram per liter (ng/L) for water and microgram per kilogram (µg/kg) for soil. researchgate.net

The high lipophilicity of N,N-Dibenzyloctane-1-sulfonamide suggests that its partitioning behavior in the environment will favor adsorption to soil and sediment. Therefore, analytical methods for solid matrices, which often involve an extraction step with organic solvents followed by clean-up procedures, are particularly relevant. Ultrasonic-assisted extraction is one such technique that has been applied to various sample types, including cosmetics and environmental solids. researchgate.net

Below is a table summarizing typical analytical methods and their performance for the trace analysis of sulfonamides in environmental samples, which could be adapted for N,N-Dibenzyloctane-1-sulfonamide.

| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recoveries | Reference |

| HPLC-UV | Water and Soil | Solid-Phase Extraction (SPE) | 0.94-13.2 ng/L (water), 0.24-3.30 µg/kg (soil) | 81.6-105.5% (water), 72.6-85.3% (soil) | researchgate.net |

| LC-MS/MS | Wastewater | Solid-Phase Extraction (SPE) | LOQ < 0.78 ng/L | 77.7-148.1% | nih.gov |

| HPLC-FLD | Organic Fertilizers | Solid-Phase Extraction (SPE) and Derivatization | LOD: 13.53–23.30 µg/kg, LOQ: 26.02–40.38 µg/kg | 77.00–121.16% | mdpi.com |